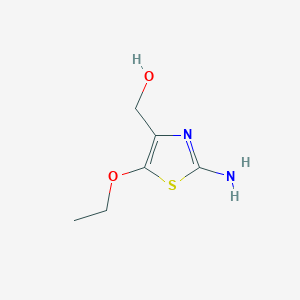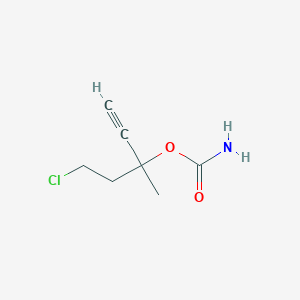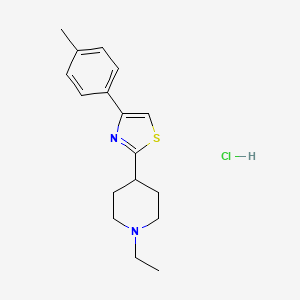
4-Nitrophenyl 2-(acetyloxy)hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-(acetyloxy)hexadecanoate, also known as 4-nitrophenyl palmitate, is an organic compound with the molecular formula C22H35NO4. It is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a nitrophenyl group and an acetyloxy group. This compound is commonly used in biochemical assays and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas and a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Hexadecanoic acid and 4-nitrophenol.
Reduction: 4-aminophenyl 2-(acetyloxy)hexadecanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl 2-(acetyloxy)hexadecanoate is widely used in scientific research, particularly in the fields of:
Biochemistry: It is used as a substrate in enzyme assays to study the activity of esterases and lipases.
Chemistry: The compound serves as a model substrate in studies of ester hydrolysis and other organic reactions.
Medicine: Research involving drug delivery systems and the development of prodrugs often utilizes this compound.
Industry: It is used in the formulation of various biochemical reagents and diagnostic kits.
作用機序
The mechanism of action of 4-nitrophenyl 2-(acetyloxy)hexadecanoate involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic cleavage.
類似化合物との比較
4-Nitrophenyl 2-(acetyloxy)hexadecanoate can be compared with other similar compounds such as:
4-Nitrophenyl acetate: A simpler ester with a shorter acyl chain.
4-Nitrophenyl butyrate: An ester with a four-carbon acyl chain.
4-Nitrophenyl laurate: An ester with a twelve-carbon acyl chain.
Uniqueness
The uniqueness of this compound lies in its long acyl chain, which makes it a suitable substrate for studying long-chain esterases and lipases. Its structure also allows for diverse chemical modifications and applications in various research fields.
特性
CAS番号 |
88110-41-2 |
|---|---|
分子式 |
C24H37NO6 |
分子量 |
435.6 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3 |
InChIキー |
KCWHXPPGMJZVBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)




![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)

![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)
